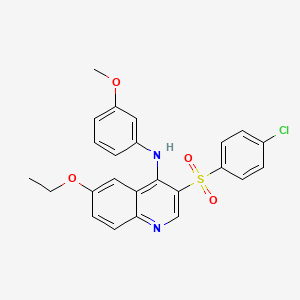

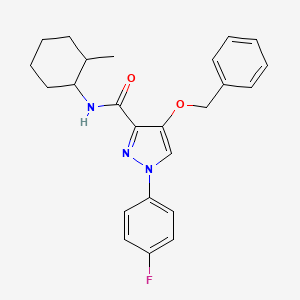

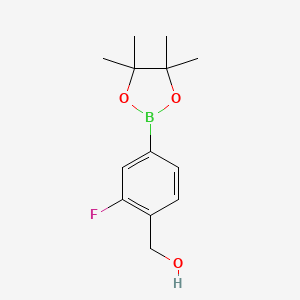

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinoline family and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Green Synthesis of Novel Quinoxaline Sulfonamides with Antibacterial Activity A study by Alavi et al. (2017) explored the green synthesis of novel quinoxaline sulfonamides demonstrating antibacterial properties. The synthesis involved a facile and efficient method using o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions. This process underscores the versatility of sulfonamide derivatives in synthesizing compounds with potential antibacterial applications, reflecting the broader chemical utility of compounds similar to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Biological and Pharmaceutical Applications

Cobalt(II)-Catalyzed Remote C5-Selective C–H Sulfonylation of Quinolines Wang et al. (2017) developed a novel method for the C–H sulfonylation of quinolines using an inexpensive cobalt catalyst. This process, which involves the insertion of sulfur dioxide, achieves excellent selectivity and provides a green and efficient pathway to synthesize sulfonated quinoline derivatives. This method's significance lies in its contribution to synthesizing complex molecules with potential in pharmaceuticals and material sciences (Wang, Wang, Duan, & Xia, 2017).

Antioxidant and Antiviral Activities

Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines Bocchini et al. (2020) highlighted the synthesis and antioxidant activity of selenium-containing quinoline derivatives, underscoring the pharmacological potential of such compounds. The study demonstrated that these compounds exhibit significant antioxidant potential, suggesting the utility of quinoline derivatives in developing antioxidant agents (Bocchini, Goldani, Sousa, Birmann, Brüning, Lenardão, Santi, Savegnago, & Alves, 2020).

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives with notable anti-tobacco mosaic virus activity. This study exemplifies the potential of chlorophenyl and sulfonamide groups in creating compounds with antiviral properties, aligning with the structural motifs of the compound (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-3-31-19-9-12-22-21(14-19)24(27-17-5-4-6-18(13-17)30-2)23(15-26-22)32(28,29)20-10-7-16(25)8-11-20/h4-15H,3H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVBGJGZQMWNJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(3-methoxyphenyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2693123.png)

![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)

![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)